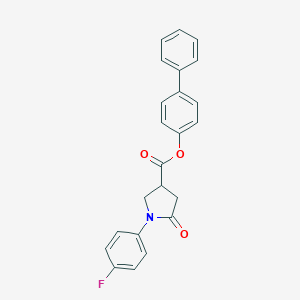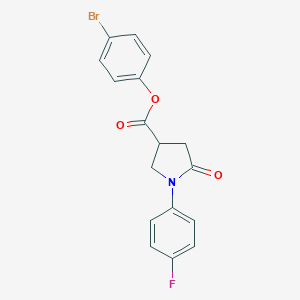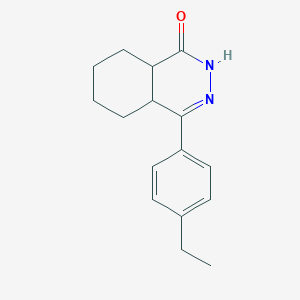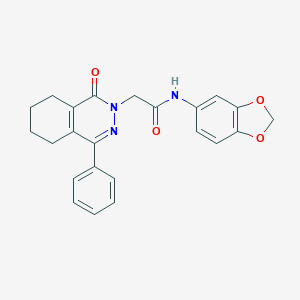![molecular formula C21H18ClN3O3S B271088 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, also known as CCT251545, is a small-molecule inhibitor that has been developed for the treatment of cancer. CCT251545 is a highly specific inhibitor of the protein phosphatase 5 (PP5), which is involved in various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide is a highly specific inhibitor of PP5, which is a member of the serine/threonine protein phosphatase family. PP5 is involved in various cellular processes, including cell growth, differentiation, and survival. PP5 has been shown to be overexpressed in various types of cancer, which makes it a potential target for cancer therapy. 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide binds to the catalytic domain of PP5 and inhibits its activity, which leads to the accumulation of phosphorylated proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Finally, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of PP5, which makes it a valuable tool for studying the function of PP5 in cellular processes. Moreover, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective against various types of cancer, which makes it a potential candidate for cancer therapy. However, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may have limited bioavailability and stability in vivo. Moreover, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. First, more studies are needed to investigate the safety and efficacy of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in preclinical models of cancer. Second, clinical trials are needed to evaluate the safety and efficacy of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in humans. Third, more studies are needed to investigate the mechanism of action of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide and its effects on other cellular processes besides apoptosis. Fourth, more studies are needed to investigate the potential of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide as a sensitizer for other anticancer drugs. Finally, more studies are needed to investigate the potential of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide as a tool for studying the function of PP5 in cellular processes.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been described in a few publications. The most recent one was published in 2017 by a team of researchers from the University of Dundee in Scotland. The synthesis involves several steps, including the preparation of the thiazole and pyrrolidine intermediates, followed by coupling and deprotection steps. The final product is obtained as a white solid with a yield of 40%.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Moreover, 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to sensitize cancer cells to other anticancer drugs, such as paclitaxel and cisplatin, which can enhance the efficacy of combination therapy.
Propiedades
Nombre del producto |
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C21H18ClN3O3S |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-17-7-5-13(6-8-17)18-12-29-21(23-18)24-20(27)14-9-19(26)25(11-14)16-4-2-3-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,23,24,27) |
Clave InChI |
OGHUOWGREYYPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)